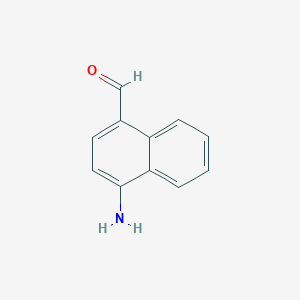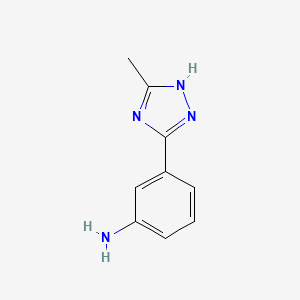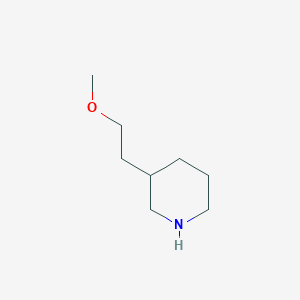
3-(2-Methoxyethyl)piperidine
Übersicht
Beschreibung
3-(2-Methoxyethyl)piperidine, also known as Mepiperphenidol, is a chemical compound that belongs to the class of piperidine derivatives. It is a heterocyclic compound with a six-membered ring structure, which includes five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 3-(2-Methoxyethyl)piperidine involves the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate . This reaction is characterized by CHN analysis, IR, 1H, and 13C NMR .
Molecular Structure Analysis
The molecular formula of 3-(2-Methoxyethyl)piperidine is C8H17NO . It has a molecular weight of 143.23 . The InChI code for this compound is 1S/C8H17NO/c1-10-6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 .
Chemical Reactions Analysis
Piperidine derivatives, including 3-(2-Methoxyethyl)piperidine, have been found to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
3-(2-Methoxyethyl)piperidine is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Analytical Profiles and Biological Effects
One area of research focuses on the analytical characterization and biological effects of psychoactive arylcyclohexylamines, including compounds structurally related to "3-(2-Methoxyethyl)piperidine" (De Paoli, et al., 2013). This study outlines methods for identifying and quantifying these compounds in biological matrices, which is crucial for forensic toxicology and therapeutic drug monitoring.
Antimicrobial and Antitumor Activities
Research on the synthesis and biological evaluation of piperidine derivatives reveals potential antimicrobial and antitumor activities. A study by (Kim, et al., 2011) demonstrates the selective eradication of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells. Such findings highlight the therapeutic potential of piperidine derivatives in overcoming bacterial resistance.
Antitumor Potential of Bis-Indole Derivatives
Another interesting area of research is the exploration of bis-indole derivatives, where piperidine serves as a linker or functional group contributing to the compound's activity. The study by (Andreani, et al., 2008) reports on the synthesis of such compounds and their evaluation for antitumor activity, indicating the potential for developing new cancer therapies.
Development of Metal Triflate-Catalyzed Reactions
The development of metal triflate-catalyzed reactions for the synthesis of piperidine derivatives is another significant application. Research by (Okitsu, et al., 2001) presents efficient methods for preparing these compounds, highlighting the versatility of piperidine derivatives in synthetic chemistry.
Inhibition Studies on Iron Corrosion
Piperidine derivatives have also been investigated for their role in corrosion inhibition. A study by (Kaya, et al., 2016) utilizes quantum chemical calculations and molecular dynamics simulations to explore the adsorption and inhibition properties of these compounds on iron surfaces, showcasing their potential in materials science.
Wirkmechanismus
While the specific mechanism of action for 3-(2-Methoxyethyl)piperidine is not explicitly mentioned in the search results, piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Safety and Hazards
The safety information for 3-(2-Methoxyethyl)piperidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H302, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNAVBVNYPZZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)piperidine | |
CAS RN |
946715-83-9 | |
| Record name | 3-(2-methoxyethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




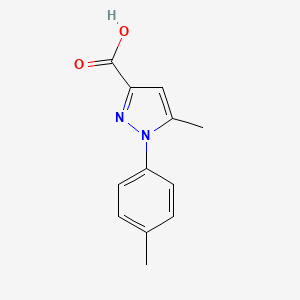
![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)
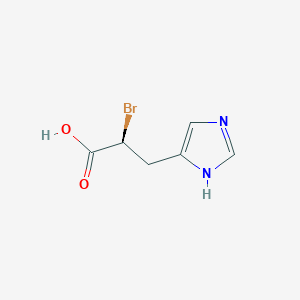



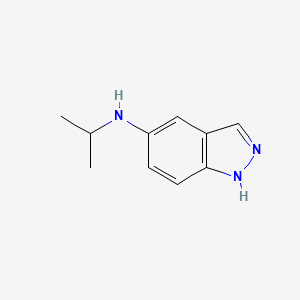
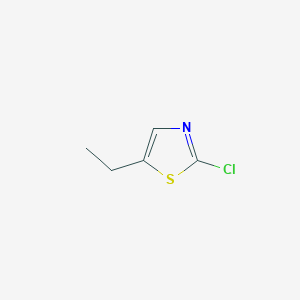
![(2S)-3-[4-(2,6-Dimethoxyphenyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1647558.png)
![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)
